

Carboxyaminoimidazole Ribotide: A Key Metabolic Intermediate in De Novo Purine Biosynthesis

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Compound Name: Carboxyaminoimidazole ribotide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo biosynthesis of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This guide provides a comprehensive overview of CAIR, including its physicochemical properties, its central role in the purine biosynthesis pathway, and the enzymatic reactions governing its formation and conversion. Detailed experimental protocols for the study of CAIR and its associated enzymes, N5-Carboxyaminoimidazole ribonucleotide synthetase (PurK) and N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), are presented. Furthermore, this document highlights the significant divergence in the CAIR biosynthetic pathway between prokaryotes and eukaryotes, underscoring the potential of PurK and PurE as attractive targets for the development of novel antimicrobial agents.

Introduction

De novo purine biosynthesis is a highly conserved metabolic pathway that assembles the purine ring from basic precursors. **Carboxyaminoimidazole ribotide (CAIR)**, specifically 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a key intermediate in this pathway.^{[1][2]} Its formation represents a crucial carboxylation step. The pathway to CAIR synthesis exhibits a remarkable evolutionary divergence between prokaryotes (and lower

eukaryotes) and higher eukaryotes, presenting a unique opportunity for targeted drug design. [3][4] In bacteria, fungi, and plants, the formation of CAIR is a two-step process catalyzed by PurK and PurE, whereas in vertebrates, it is a single-step reaction. [1][4] This guide will delve into the technical details of CAIR's biochemistry, providing researchers with the necessary information to investigate this pivotal molecule and its associated enzymes.

Physicochemical and Spectroscopic Properties of CAIR

CAIR is a ribonucleotide with the molecular formula $C_9H_{14}N_3O_9P$ and a molecular weight of 339.20 g/mol. [1][5] Its structure consists of a carboxylated aminoimidazole ring linked to a ribose-5-phosphate moiety.

Table 1: Physicochemical Properties of **Carboxyaminoimidazole Ribotide (CAIR)**

Property	Value	Reference
Molecular Formula	$C_9H_{14}N_3O_9P$	[1][5]
Molecular Weight	339.20 g/mol	[1][5]
CAS Number	6001-14-5	[1]
Appearance	Solid	[6]
Solubility (Water)	250 mg/mL (737.03 mM)	[1]
UV λ_{max}	260 nm	[1]
Molar Extinction Coefficient (ϵ_{260})	10,500 $M^{-1}cm^{-1}$ at pH 8.0	[6]
Predicted Flash Point	477.5 ± 37.1 °C	[1]
Polar Surface Area	207.40 Å ²	[1]

Spectroscopic Characterization:

- UV-Visible Spectroscopy: CAIR exhibits a characteristic maximum absorbance at 260 nm, which is routinely used for its quantification. [1]

- Mass Spectrometry: Analysis of CAIR reveals a molecular ion peak at a mass-to-charge ratio of 339.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of CAIR.[\[1\]](#)

The Role of CAIR in De Novo Purine Biosynthesis

CAIR is the product of the sixth step in the eleven-step de novo purine biosynthesis pathway in organisms that utilize the two-step carboxylation mechanism. This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The Divergent Pathway of CAIR Synthesis

A key feature of CAIR biosynthesis is the difference between prokaryotic/lower eukaryotic and higher eukaryotic systems.

- Prokaryotic and Lower Eukaryotic Pathway (Two-Step): In bacteria, fungi, and plants, 5-aminoimidazole ribonucleotide (AIR) is first carboxylated to N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) by the enzyme N5-carboxyaminoimidazole ribonucleotide synthetase (PurK) in an ATP-dependent reaction. Subsequently, N5-carboxyaminoimidazole ribonucleotide mutase (PurE) catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole ring to form CAIR.[\[4\]](#)[\[7\]](#)
- Higher Eukaryotic Pathway (One-Step): In vertebrates, AIR is directly carboxylated at the C4 position to form CAIR by the enzyme AIR carboxylase (a class II PurE). This reaction does not involve the N5-CAIR intermediate or the PurK enzyme.[\[1\]](#)

This metabolic divergence makes the prokaryotic enzymes PurK and PurE compelling targets for the development of selective antimicrobial agents.[\[3\]](#)[\[4\]](#)

Enzymology of CAIR Metabolism

The enzymes responsible for the synthesis and conversion of CAIR in the two-step pathway have been the subject of extensive research.

N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

PurK (EC 6.3.4.18) catalyzes the ATP-dependent carboxylation of AIR to form the unstable intermediate N5-CAIR.[8][9] The reaction is as follows:

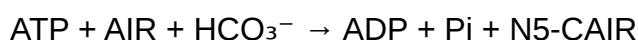


Table 2: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

Organism	Substrate	K _m	V _{max}	k _{cat}	k _{cat} /K _m	Reference
Staphylococcus aureus	Bicarbonate (HCO ₃ ⁻)	~18.8 mM	N/A	N/A	N/A	[4]
Escherichia coli (Y152F mutant)	AIR	3-fold change vs WT	N/A	N/A	10-fold lower vs WT	[10]
Escherichia coli (Y152A mutant)	AIR	18-fold change vs WT	N/A	N/A	660-fold lower vs WT	[10]

Note: N/A indicates data not available in the searched sources.

N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

PurE (EC 5.4.99.18) is an unusual mutase that catalyzes the reversible conversion of N5-CAIR to CAIR.[11][12] The reaction involves the direct transfer of the carboxylate group.[7]



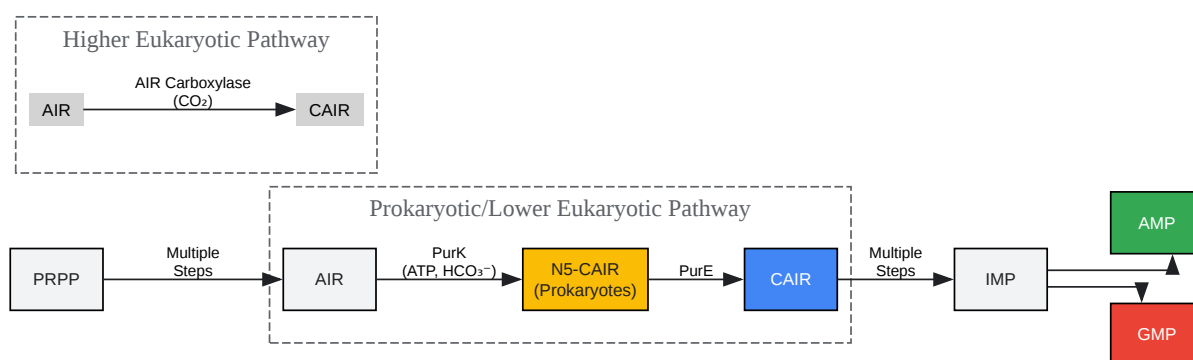
Table 3: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

Organism	Substrate	K _m	V _{max}	k _{cat}	k _{cat} /K _m	Reference
Escherichia coli	N5-CAIR	140 μM	N/A	N/A	N/A	[12]

Note: N/A indicates data not available in the searched sources.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides.



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Caption: Divergent pathways of CAIR synthesis in prokaryotes and eukaryotes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CAIR and its associated enzymes.

Synthesis and Purification of CAIR

CAIR can be synthesized chemically.[6]

Protocol:

- Follow established chemical synthesis routes for imidazole ribonucleotides.
- Purify the crude product using anion-exchange chromatography followed by desalting.
- Lyophilize the purified fractions to obtain solid CAIR.
- Store the solid CAIR at -80°C.
- For use, dissolve solid CAIR in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm using a molar extinction coefficient of 10,500 M⁻¹cm⁻¹.[\[6\]](#)

Enzymatic Assay for N5-CAIR Synthetase (PurK)

A coupled enzyme assay can be used to monitor PurK activity by measuring the formation of SAICAR.[\[13\]](#)

Reagents:

- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM PEP, 0.5 mM ATP, 10 mM L-aspartate.
- Enzymes: Pyruvate kinase (1.2 U), PurC (SAICAR synthetase, 2 U), and varying concentrations of PurK.
- Substrate: 37 μM AIR.

Procedure:

- Prepare the assay buffer containing all components except AIR.
- Pre-incubate the mixture at 23°C for 2 minutes.
- Initiate the reaction by adding AIR.

- Monitor the formation of SAICAR by measuring the increase in absorbance at 282 nm ($\epsilon_{282} = 8,607 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the rate of reaction from the linear portion of the absorbance curve.



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Caption: Workflow for the coupled enzymatic assay of PurK.

Fluorescence-Based Assay for N5-CAIR Mutase (PurE)

This assay measures the reverse reaction of PurE (CAIR to N5-CAIR, which then spontaneously decomposes to AIR) by detecting the formation of AIR using a fluorescent probe.^{[3][6][14]}

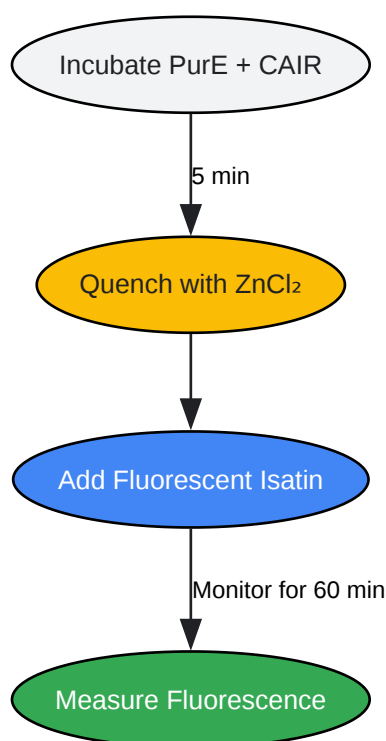
Reagents:

- Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
- Substrate: 62 μM CAIR.
- Enzyme: Varying concentrations of PurE (e.g., 0-102 ng).
- Quenching Solution: 300 μM ZnCl_2 .
- Detection Reagent: 20 μM Fluorescently-tagged isatin (I-F).

Procedure:

- Incubate varying concentrations of PurE with a fixed concentration of CAIR at a set temperature (e.g., 25°C) for a defined time (e.g., 5 minutes).
- Stop the enzymatic reaction by adding the quenching solution.
- Add the fluorescently-tagged isatin to the reaction mixture.

- Monitor the increase in fluorescence over time (e.g., 60 minutes) as the isatin reacts with the enzymatically produced AIR.
- The rate of fluorescence increase is proportional to the amount of AIR formed and thus to the PurE activity.



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Caption: Workflow for the fluorescence-based assay of PurE.

Quantification of CAIR in Biological Samples by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of CAIR in complex biological matrices.^[1]

Sample Preparation:

- Homogenize tissue or cell samples in a suitable extraction buffer (e.g., methanol/water).
- Centrifuge to pellet proteins and cellular debris.

- Collect the supernatant containing the metabolites.
- Dry the supernatant and reconstitute in a mobile phase-compatible solvent.

HPLC-MS/MS Analysis:

- Chromatography: Separate the metabolites using a suitable HPLC column (e.g., C18) with a gradient elution profile.
- Mass Spectrometry: Detect and quantify CAIR using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Parent Ion: m/z of CAIR.
 - Daughter Ion(s): Specific fragment ions of CAIR.
- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of PurK and PurE provides invaluable insights into their catalytic mechanisms and aids in structure-based drug design.

General Protocol:

- Protein Expression and Purification: Overexpress and purify high-quality, homogenous PurK or PurE protein.
- Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
- Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
- Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

- Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain a high-resolution structure.

Conclusion

Carboxyaminoimidazole ribotide stands as a cornerstone intermediate in the universal pathway of de novo purine biosynthesis. The distinct enzymatic strategies employed for its synthesis in prokaryotes and eukaryotes offer a promising avenue for the development of novel and selective antimicrobial therapeutics. The technical guide presented here provides a comprehensive resource for researchers aiming to explore the multifaceted biology of CAIR and its associated enzymes. The detailed protocols and structured data serve as a foundation for further investigation into the regulation of purine metabolism, the catalytic mechanisms of PurK and PurE, and the design of potent and specific inhibitors. Continued research in this area will undoubtedly deepen our understanding of this fundamental metabolic pathway and may lead to the development of next-generation antibiotics.

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